5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11BrFNO5S and a molecular weight of 368.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine, fluorine, and morpholine-4-sulfonyl groups attached to a benzoic acid core.
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is then reduced to an amine using reducing agents like tin and hydrochloric acid.
Bromination and Fluorination:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a tool for probing enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid include:
5-Bromo-2-fluorobenzoic acid: Lacks the morpholine-4-sulfonyl group, making it less versatile in certain applications.
2-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-3-(morpholine-4-sulfonyl)benzoic acid: Lacks the fluorine atom, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrFNO5S |
---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11BrFNO5S/c12-7-5-8(11(15)16)10(13)9(6-7)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
InChI Key |
AAPFVESCHSOFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2F)C(=O)O)Br |
Origin of Product |
United States |
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